3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a piperazine ring substituted with hydroxyphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The hydroxyphenyl and methoxyphenyl groups are introduced through substitution reactions involving appropriate phenyl derivatives.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrole-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its potential effects on cellular pathways and its role in modulating biological processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring enhances the compound’s pharmacokinetic properties, allowing it to effectively reach and interact with its targets .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline
Uniqueness
Compared to similar compounds, 3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and methoxyphenyl groups.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H21N3O4/c1-28-18-8-4-16(5-9-18)24-20(26)14-19(21(24)27)23-12-10-22(11-13-23)15-2-6-17(25)7-3-15/h2-9,14,25H,10-13H2,1H3 |
InChI Key |
IOEUPIMGBNCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.